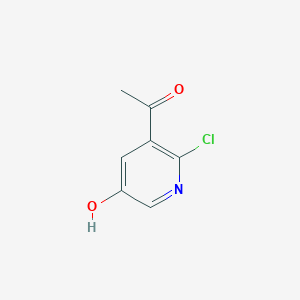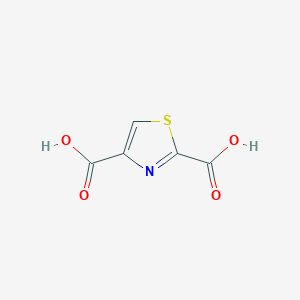![molecular formula C14H22Cl2N2 B13659500 (S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isoindoline core and a pyrrolidinylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindoline Core: This can be achieved through cyclization reactions involving suitable aromatic precursors.
Introduction of the Pyrrolidinylmethyl Group: This step involves the alkylation of the isoindoline core with a pyrrolidinylmethyl halide under basic conditions.
Resolution of the Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoindoline core or the pyrrolidinylmethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride: The enantiomer of the compound, which may have different biological activities.
N-Methyl-2-pyrrolidone: A structurally related compound with different applications.
Isoindoline Derivatives: Other derivatives of isoindoline with varying substituents and properties.
Uniqueness
(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride is unique due to its specific stereochemistry and the presence of both the isoindoline core and the pyrrolidinylmethyl group. This combination of structural features contributes to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C14H22Cl2N2 |
|---|---|
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1,3-dihydroisoindole;dihydrochloride |
InChI |
InChI=1S/C14H20N2.2ClH/c1-15-8-4-7-14(15)11-16-9-12-5-2-3-6-13(12)10-16;;/h2-3,5-6,14H,4,7-11H2,1H3;2*1H/t14-;;/m0../s1 |
InChI-Schlüssel |
CXUVUHASEZLBOG-UTLKBRERSA-N |
Isomerische SMILES |
CN1CCC[C@H]1CN2CC3=CC=CC=C3C2.Cl.Cl |
Kanonische SMILES |
CN1CCCC1CN2CC3=CC=CC=C3C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Bromo-2-chloropyrido[3,4-d]pyrimidine](/img/structure/B13659420.png)



![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)


![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)




